![molecular formula C13H11FN4O3S B4735364 2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B4735364.png)
2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide
Übersicht
Beschreibung
2-[(4-amino-5-fluoro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, raltegravir, and it belongs to a class of drugs called integrase inhibitors. Integrases are enzymes that are essential for the replication of retroviruses such as HIV. Raltegravir works by inhibiting the activity of integrase, thereby preventing the replication of the virus.
Wirkmechanismus
Raltegravir works by inhibiting the activity of integrase, an enzyme that is essential for the replication of retroviruses such as HIV. Integrase is responsible for integrating the viral DNA into the host cell genome, which is necessary for the virus to replicate. By inhibiting integrase, raltegravir prevents the replication of the virus, thereby reducing the viral load in infected individuals.
Biochemical and Physiological Effects:
Raltegravir has been shown to have a number of biochemical and physiological effects. In addition to its antiviral activity, raltegravir has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to improve endothelial function and reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of raltegravir for lab experiments is its high potency and specificity for integrase. This makes it an ideal tool for studying the role of integrase in retroviral replication and for developing new treatments for HIV. However, one limitation of raltegravir is that it can be expensive to produce, which may limit its availability for some research labs.
Zukünftige Richtungen
There are a number of potential future directions for research on raltegravir. One area of interest is in the development of new treatments for other retroviruses, such as hepatitis B and C. Another area of research is in the development of new integrase inhibitors that are more potent and have fewer side effects than raltegravir. Additionally, research is needed to better understand the long-term effects of raltegravir on the immune system and to develop new strategies for preventing the development of drug resistance.
Wissenschaftliche Forschungsanwendungen
Raltegravir has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new treatments for HIV. Raltegravir has been shown to be highly effective in inhibiting the replication of HIV in vitro and in animal models. Clinical trials have also demonstrated that raltegravir is effective in treating HIV infection in humans.
Eigenschaften
IUPAC Name |
2-(4-amino-5-fluoropyrimidin-2-yl)sulfanyl-N-(1,3-benzodioxol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3S/c14-8-4-16-13(18-12(8)15)22-5-11(19)17-7-1-2-9-10(3-7)21-6-20-9/h1-4H,5-6H2,(H,17,19)(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVFRQNLCWQJFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(C(=N3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-fluoropyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.